molecular formula C10H4N2O3 B3045128 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile CAS No. 102072-81-1

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile

Cat. No.: B3045128
CAS No.: 102072-81-1
M. Wt: 200.15 g/mol
InChI Key: ZPHJVKARMANJIT-UHFFFAOYSA-N
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Description

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H4N2O3 It is a derivative of isoquinoline, characterized by the presence of hydroxy, dioxo, and carbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-3-(2-hydroxyphenyl)acrylic acid with a suitable dehydrating agent, such as phosphorus oxychloride, to form the isoquinoline core. The reaction is usually carried out under reflux conditions, followed by hydrolysis to introduce the hydroxy group at the 7-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkoxy or amino derivatives.

Scientific Research Applications

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The hydroxy and carbonitrile groups play a crucial role in binding to the active sites of target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile is unique due to the presence of both hydroxy and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations makes it a versatile compound for various applications.

Properties

IUPAC Name

5-hydroxy-7,8-dioxoisoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N2O3/c11-3-6-8(13)5-1-2-12-4-7(5)10(15)9(6)14/h1-2,4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHJVKARMANJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=C(C(=O)C2=O)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907074
Record name 5-Hydroxy-7,8-dioxo-7,8-dihydroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102072-81-1
Record name 6-Isoquinolinecarbonitrile, 5,8-dihydro-7-hydroxy-5,8-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-7,8-dioxo-7,8-dihydroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile
Reactant of Route 2
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile
Reactant of Route 3
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile
Reactant of Route 4
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile
Reactant of Route 6
7-Hydroxy-5,8-dioxo-5,8-dihydroisoquinoline-6-carbonitrile

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